molecular formula C28H43FN3O9PSi B13439990 N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridylyl]-L-alanine 1-Methylethyl Ester

N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridylyl]-L-alanine 1-Methylethyl Ester

Cat. No.: B13439990
M. Wt: 643.7 g/mol
InChI Key: UCYXDDZOEPNQHJ-FDXFCPCFSA-N
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Description

N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine 1-Methylethyl Ester: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including the presence of a fluoro group, a silyl protecting group, and a uridylyl moiety. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine 1-Methylethyl Ester typically involves multiple steps, including the protection of functional groups, selective fluorination, and coupling reactions. The key steps in the synthetic route may include:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of imidazole.

    Selective Fluorination: The fluorination of the 2’-position is achieved using diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Coupling Reaction: The coupling of the protected and fluorinated intermediate with L-alanine 1-methylethyl ester is carried out using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine 1-Methylethyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group using nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-CPBA in dichloromethane.

    Reduction: LiAlH4 in tetrahydrofuran (THF) or NaBH4 in methanol.

    Substitution: Thiols or amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine 1-Methylethyl Ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine 1-Methylethyl Ester involves its interaction with specific molecular targets. The fluoro group and silyl protecting group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The exact molecular pathways involved depend on the specific biological context and target enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine Methyl Ester
  • N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine Ethyl Ester

Uniqueness

The unique structural features of N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine 1-Methylethyl Ester, such as the presence of the fluoro group and the silyl protecting group, distinguish it from similar compounds

Properties

Molecular Formula

C28H43FN3O9PSi

Molecular Weight

643.7 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C28H43FN3O9PSi/c1-18(2)38-24(34)19(3)31-42(36,40-20-13-11-10-12-14-20)37-17-21-23(41-43(8,9)27(4,5)6)28(7,29)25(39-21)32-16-15-22(33)30-26(32)35/h10-16,18-19,21,23,25H,17H2,1-9H3,(H,31,36)(H,30,33,35)/t19-,21+,23+,25+,28+,42-/m0/s1

InChI Key

UCYXDDZOEPNQHJ-FDXFCPCFSA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O[Si](C)(C)C(C)(C)C)OC3=CC=CC=C3

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O[Si](C)(C)C(C)(C)C)OC3=CC=CC=C3

Origin of Product

United States

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